molecular formula C20H16FN5O3S B2478256 N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946263-00-9

N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2478256
CAS RN: 946263-00-9
M. Wt: 425.44
InChI Key: UFJQLFNLDMZPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16FN5O3S and its molecular weight is 425.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is part of a broader class of compounds that have been synthesized and modified for various research purposes. One study focused on synthesizing a series of acetamide derivatives, including those with 4-fluorophenyl groups, for potential anti-inflammatory activities. These derivatives were confirmed by NMR, IR, and Mass spectra, showing the versatility and adaptability of such compounds in chemical synthesis (Sunder & Maleraju, 2013). Additionally, novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized, showcasing the compound's flexibility and utility in creating structurally diverse and complex molecules (Rahmouni et al., 2014).

Radiopharmaceutical Applications

The compound's derivatives have been explored in the field of radiopharmaceuticals. A study on the radiosynthesis of [18F]PBR111, a selective radioligand, highlighted the compound's potential in medical imaging, particularly in PET scans for imaging the translocator protein (18 kDa). This demonstrates the compound's applicability in advanced diagnostic techniques and its role in enhancing our understanding of biological processes at the molecular level (Dollé et al., 2008).

Antimicrobial and Antitumor Applications

Several studies have investigated the antimicrobial and antitumor potential of related compounds. For instance, heterocycles incorporating antipyrine moiety were synthesized and evaluated for their antimicrobial activities, indicating the compound's potential in developing new antimicrobial agents (Bondock et al., 2008; Bondock et al., 2008). Moreover, certain derivatives exhibited cytotoxic activity against cancer cell lines, highlighting the potential of such compounds in the development of new anticancer drugs (Al-Sanea et al., 2020).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3S/c1-29-16-5-3-2-4-15(16)26-18-14(10-22-26)19(28)25-20(24-18)30-11-17(27)23-13-8-6-12(21)7-9-13/h2-10H,11H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJQLFNLDMZPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.